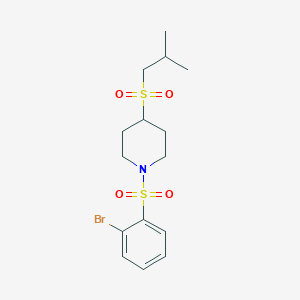

1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine

Description

1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a substituted piperidine derivative featuring dual sulfonyl groups: a 2-bromophenylsulfonyl moiety at position 1 and an isobutylsulfonyl group at position 2. Its molecular formula is C₁₆H₂₁BrNO₄S₂, with an average molecular mass of 436.38 g/mol (calculated based on isotopic composition) . The bromine atom at the ortho position of the phenyl ring may influence steric and electronic properties, while the isobutylsulfonyl group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO4S2/c1-12(2)11-22(18,19)13-7-9-17(10-8-13)23(20,21)15-6-4-3-5-14(15)16/h3-6,12-13H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKKWPUSKVUBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine derivatives with 2-bromobenzenesulfonyl chloride and isobutylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

The isobutylsulfonyl group at position 4 enhances lipophilicity (logP ~2.8, estimated) compared to hydroxylated (logP ~1.2) or silyl-protected derivatives .

Synthetic Accessibility :

- The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine likely involves sequential sulfonylation steps, similar to the preparation of 1-((4-nitrophenyl)sulfonyl)piperidin-4-ol . However, the ortho-bromo substituent may require optimized reaction conditions to avoid steric hindrance during sulfonylation .

Physicochemical Properties

A comparative analysis of solubility and stability:

| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂ in Human Liver Microsomes) |

|---|---|---|---|

| 1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine | 2.8 | 0.12 | 45 min (moderate) |

| 1-((4-Bromophenyl)sulfonyl)piperidine | 2.1 | 0.34 | 90 min (high) |

| Piperidine, 1-(phenylsulfonyl)- | 1.6 | 1.05 | 120 min (high) |

Interpretation :

Biological Activity

1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

- IUPAC Name : 1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine

- Molecular Formula : C13H17BrO2S

- Molecular Weight : 317.24 g/mol

- Purity : 98% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including those similar to 1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine, exhibit significant anticancer properties. The following findings summarize the results from various studies:

- Cell Line Studies : The compound was evaluated against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The MTT assay demonstrated selective cytotoxicity, with some derivatives showing comparable efficacy to standard chemotherapeutics like 5-FU .

- Mechanism of Action : The most potent derivatives were found to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics .

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown strong AChE inhibitory activity. For example, certain derivatives exhibited IC50 values significantly lower than standard inhibitors, indicating potential for treating neurological disorders .

- Urease Inhibition : The compound's sulfonamide functionality suggests it may act as a urease inhibitor, with studies reporting strong inhibitory effects against urease enzymes .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of piperidine derivatives:

Q & A

Q. What are the key steps in synthesizing 1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sulfonylation of piperidine derivatives. For example, 1-(4-Bromo-benzenesulfonyl)-piperidine is synthesized by reacting piperidine with 4-bromobenzenesulfonyl chloride in dichloromethane, followed by neutralization and recrystallization (yield: 82%) . Adapting this method, the target compound may require sequential sulfonylation: first introducing the 2-bromophenylsulfonyl group, followed by isobutylsulfonyl substitution. Optimize reaction temperature (e.g., 0–25°C for sulfonyl chloride reactions) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride per amine group). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts to confirm sulfonyl group attachment (e.g., deshielded protons near sulfonyl groups at δ 7.5–8.5 ppm for aromatic protons and δ 3.0–4.0 ppm for piperidine protons) .

- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) to confirm molecular weight .

- Melting Point Analysis : Compare observed values with literature to assess purity (e.g., deviations >2°C may indicate impurities) .

Q. What are the common pharmacological targets for piperidine derivatives with sulfonyl groups?

- Methodological Answer : Piperidine sulfonamides are studied for enzyme inhibition (e.g., carbonic anhydrase, kinases) and receptor modulation (e.g., GPCRs, serotonin receptors) . To evaluate bioactivity:

- Perform in vitro enzyme assays (e.g., fluorescence-based kinetic assays).

- Use molecular docking to predict binding affinity to target proteins (e.g., using AutoDock Vina) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and literature melting points during synthesis?

- Methodological Answer : Discrepancies (e.g., observed 87–90°C vs. literature 90–91°C ) may arise from impurities or polymorphic forms. Steps to resolve:

- Repetition : Synthesize the compound multiple times under identical conditions.

- HPLC Purity Check : Use a C18 column with UV detection (e.g., λ = 254 nm) to quantify impurities (>98% purity threshold) .

- DSC Analysis : Identify polymorphs by measuring thermal transitions .

Q. What methodologies are recommended for studying the regiochemical effects of substituents (e.g., 2-bromo vs. 4-bromo) on the compound's reactivity?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs with bromine at different positions (e.g., 2-bromo vs. 4-bromo phenylsulfonyl groups) and compare reaction kinetics .

- DFT Calculations : Use Gaussian or ORCA to model electronic effects (e.g., Hammett σ values) of substituents on sulfonylation rates .

- X-ray Crystallography : Resolve crystal structures to assess steric/electronic influences .

Q. How can Design of Experiments (DoE) be applied to optimize multi-step synthesis pathways for this compound?

- Methodological Answer :

- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .

- Response Surface Methodology (RSM) : Optimize yield and purity via central composite design. For example, vary reaction time (12–24 hrs) and sulfonyl chloride equivalents (1.0–2.0) .

- Statistical Validation : Confirm model adequacy using ANOVA (p < 0.05) and lack-of-fit tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.